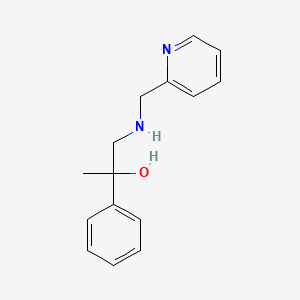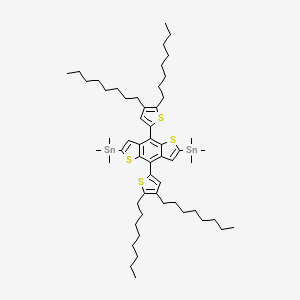
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine is a complex organic compound known for its unique structure and properties. It is widely used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its excellent electron transport capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine typically involves a multi-step process. One common method includes the use of Suzuki cross-coupling reactions, where pyridine rings are attached to a phenylpyrimidine core. The reaction conditions often involve palladium catalysts and base in an inert atmosphere .
Industrial Production Methods
In industrial settings, the compound is produced using vacuum thermal evaporation techniques. This method allows for the formation of self-nanostructured growth on substrates, which is crucial for its application in OLEDs .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine primarily involves its role as an electron transport material. It facilitates the movement of electrons within OLEDs, thereby improving the efficiency and performance of these devices. The molecular targets include the electron transport layers in OLEDs, where it helps in balancing charge recombination .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.
1,3-Bis(3,5-di(pyridin-3-yl)phenyl)benzene: Contains a benzene core instead of a pyrimidine core.
Uniqueness
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine is unique due to its high electron mobility and stability, making it an excellent choice for use in OLEDs. Its ability to form self-nanostructured growth further enhances its performance in optoelectronic applications .
Propiedades
Fórmula molecular |
C42H28N6 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
4,6-bis(3,5-dipyridin-3-ylphenyl)-2-phenylpyrimidine |
InChI |
InChI=1S/C42H28N6/c1-2-8-29(9-3-1)42-47-40(38-20-34(30-10-4-14-43-25-30)18-35(21-38)31-11-5-15-44-26-31)24-41(48-42)39-22-36(32-12-6-16-45-27-32)19-37(23-39)33-13-7-17-46-28-33/h1-28H |
Clave InChI |
DRJMFCOWJRJJMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)C4=CN=CC=C4)C5=CN=CC=C5)C6=CC(=CC(=C6)C7=CN=CC=C7)C8=CN=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)


![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)

![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)
